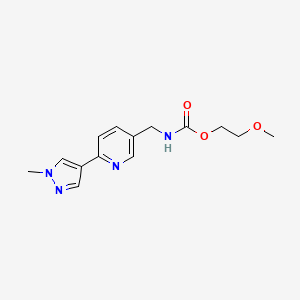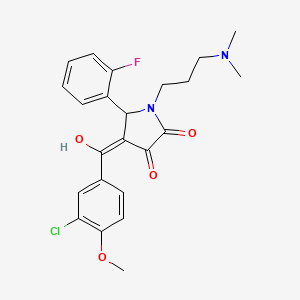![molecular formula C22H26N6O B2428980 N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034259-38-4](/img/structure/B2428980.png)
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide” is a chemical compound with the molecular formula C22H26N6O and a molecular weight of 390.48144 . It is a derivative of 5,6,7,8-tetrahydroquinazolines .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroquinazolines derivatives, such as the compound , can be achieved using α-aminoamidines. These reagents react with bis-benzylidene cyclohexanones under mild conditions to produce the desired compounds . The reaction is characterized by excellent yields and easy workup, making it a promising method for the preparation of tetrahydroquinazolines .
Molecular Structure Analysis
The molecular structure of this compound includes a 5,6,7,8-tetrahydroquinazoline ring, a piperidine ring, and a benzo[d]imidazole ring . The compound also contains a carboxamide group .
Applications De Recherche Scientifique
Heterocyclic Carboxamides as Antipsychotic Agents
Heterocyclic carboxamides, which include compounds structurally related to N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide, have been studied for their potential as antipsychotic agents. These compounds have been evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Notably, certain derivatives exhibited potent in vivo activities, comparable to established antipsychotics, while also showing a lower propensity for extrapyramidal side effects, a common concern with antipsychotic medications (Norman et al., 1996).
Orexin Receptor Antagonists in Insomnia Treatment
Compounds structurally similar to the chemical have been explored as orexin 1 and 2 receptor antagonists, particularly in the development of treatments for insomnia. A study on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) revealed insights into its metabolism and disposition in humans, highlighting its potential in treating insomnia (Renzulli et al., 2011).
Corrosion Inhibition
Benzimidazole derivatives, closely related to the compound in focus, have been evaluated for their effectiveness as corrosion inhibitors. These studies have demonstrated that certain benzimidazole compounds significantly inhibit corrosion in metals, thus offering potential applications in industrial and engineering contexts (Yadav et al., 2016).
Antitumor Activity
Research has been conducted on imidazotetrazines, which are structurally related to the compound of interest, to explore their potential as antitumor agents. These studies have focused on understanding the mechanism of action of drugs like temozolomide, a well-known antitumor medication, and synthesizing new derivatives to enhance antitumor efficacy (Clark et al., 1995).
Synthesis of Polycyclic Compounds
Research into the synthesis of polycyclic compounds using piperidine, which is part of the structure of the compound , has been conducted to create imidazolidinone derivatives. These derivatives have potential applications in various chemical and pharmaceutical fields (Zhu et al., 2017).
Antagonism of the CB1 Cannabinoid Receptor
Compounds containing piperidine and benzimidazole moieties have been evaluated for their interaction with the CB1 cannabinoid receptor. This research is significant for understanding the molecular basis of cannabinoid receptor antagonism and could have implications for the development of treatments for disorders related to cannabinoid receptor dysfunction (Shim et al., 2002).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the retrieved sources. Further studies are needed to fully elucidate its potential side effects.
Orientations Futures
The future directions for this compound could involve further exploration of its potential as a therapeutic agent for various diseases. Its high binding affinity toward certain enzymes of Mycobacterial tuberculosis suggests its potential use in the treatment of tuberculosis . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .
Propriétés
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-14-25-18-5-3-2-4-17(18)21(26-14)28-10-8-16(9-11-28)27-22(29)15-6-7-19-20(12-15)24-13-23-19/h6-7,12-13,16H,2-5,8-11H2,1H3,(H,23,24)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPLPYMQSBLAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)N=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2428897.png)
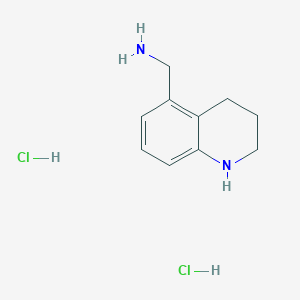
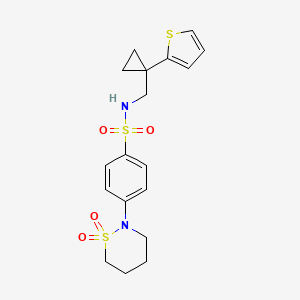
![[(2R,3S)-1-Methyl-2-phenylpiperidin-3-yl]methanamine](/img/structure/B2428904.png)
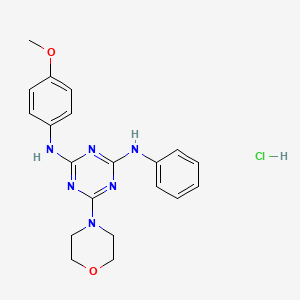
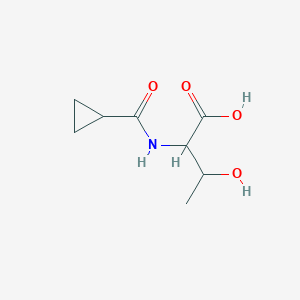
![N-[[4-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2428911.png)
![2-(4-chlorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2428913.png)
![N-[4-(3-amino-4-cyano-1H-pyrazol-1-yl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2428914.png)
![Ethyl 2-(butylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2428915.png)
